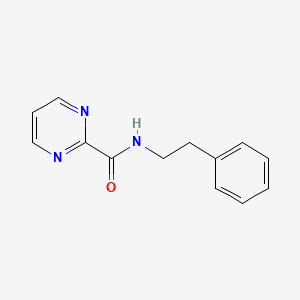

N-(2-phenylethyl)pyrimidine-2-carboxamide

Description

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules

The pyrimidine ring is a fundamental heterocyclic scaffold that holds a privileged position in the realm of bioactive molecules. acs.orgnih.gov As an essential component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA, placing it at the very heart of biological processes. researchgate.net This inherent biological relevance has made the pyrimidine nucleus a focal point for medicinal chemists, leading to the development of a vast array of synthetic derivatives with a wide spectrum of pharmacological activities. nuph.edu.uaorientjchem.org

Pyrimidine-based compounds have demonstrated remarkable versatility, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral properties. researchgate.netacs.orgnih.gov The synthetic accessibility and the potential for structural diversification of the pyrimidine ring allow for the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has been a key factor in its successful incorporation into numerous clinically approved drugs. nuph.edu.ua The continued exploration of pyrimidine scaffolds in drug discovery is driven by the consistent emergence of new therapeutic targets and the need to overcome drug resistance, ensuring its enduring importance in medicinal chemistry. nuph.edu.ua

The Role of Carboxamide Functional Groups in Ligand-Target Interactions

The carboxamide functional group is one of the most ubiquitous and vital linkages in medicinal chemistry, playing a critical role in the interaction between a ligand (drug molecule) and its biological target. nih.gov Its significance stems from its unique structural and electronic properties. The amide bond is characterized by its planarity and conformational rigidity, which can help in pre-organizing the ligand into a bioactive conformation for optimal binding with a receptor.

A key feature of the carboxamide group is its ability to participate in hydrogen bonding. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong and directional interactions with amino acid residues in protein targets such as enzymes and receptors. nih.gov These hydrogen bonds are crucial for the affinity and specificity of a drug for its target. The stability of the amide bond to metabolic degradation further contributes to its prevalence in pharmaceuticals.

Current Research Landscape and Academic Relevance of N-(2-phenylethyl)pyrimidine-2-carboxamide and Its Analogues

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the academic relevance of its structural components and analogues is significant. The combination of a pyrimidine core with a carboxamide linker is a well-explored strategy in the design of bioactive compounds. Research into pyrimidine carboxamide derivatives has yielded compounds with a range of biological activities, including inhibitors of enzymes such as phosphodiesterase 4 (PDE4) and vanin-1. acs.orgnih.gov

The phenylethyl moiety is also a common feature in many biologically active compounds, often contributing to hydrophobic interactions within receptor binding pockets. The exploration of N-substituted pyrimidine carboxamides allows for the systematic investigation of structure-activity relationships (SAR), where modifications to the substituent can modulate potency, selectivity, and pharmacokinetic properties.

For instance, studies on related pyrimidine-4-carboxamides have demonstrated that variations in the N-substituent, including phenethyl groups and their conformationally restricted analogues, can significantly impact inhibitory activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov Similarly, research on N-phenethyl-pyrido[1,2-a]pyrimidine-3-carboxamides has identified compounds with potential antiviral activity. nuph.edu.ua

The academic landscape for analogues of this compound is active, with ongoing research into the synthesis and biological evaluation of variously substituted pyrimidine carboxamides. These studies aim to identify novel therapeutic agents for a range of diseases by optimizing the interactions between the pyrimidine core, the carboxamide linker, and various substituents with their respective biological targets.

Table 1: Biological Activity of Selected Pyrimidine Carboxamide Analogues

| Compound | Target/Activity | IC50/EC50 | Reference |

| 5-Carbamoyl-2-phenylpyrimidine derivative 2 | PDE4B Inhibitor | 200 nM | nih.gov |

| N-neopentylacetamide derivative 10f | PDE4B Inhibitor | 8.3 nM | nih.gov |

| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative 39 | LPS-induced TNF-α production inhibitor | 0.21 nM | nih.gov |

| (2-((pyrazin-2-ylmethyl)amino)pyrimidin-5-yl) (8-oxa-2-azaspiro[4.5]decan-2-yl)methanone (3 ) | Vanin-1 Inhibitor | - | acs.org |

| N-(4-chlorophenethyl)- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | Antiviral (West Nile Virus) | - | nuph.edu.ua |

Table 2: Structure-Activity Relationship of Pyrimidine-4-Carboxamide Analogues as NAPE-PLD Inhibitors

| Compound | R1 Substituent | R2 Substituent | pIC50 |

| 60 | cyclopropylmethyl | N-methylphenethylamine | 5.86 ± 0.05 |

| 62 | cyclopropylmethyl | (R/S)-3-phenylpiperidine | 6.16 ± 0.04 |

| 63 | cyclopropylmethyl | (R/S)-2-benzylpyrrolidine | 6.13 ± 0.03 |

| 1 | cyclopropylmethyl | (S)-3-phenylpiperidine | 7.14 ± 0.04 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYOPQMUINCFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N 2 Phenylethyl Pyrimidine 2 Carboxamide Derivatives

Impact of Pyrimidine (B1678525) Ring Substitution Patterns on Biological Activity

The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.govresearchgate.net The electronic and steric properties of substituents on the pyrimidine ring can drastically alter the compound's affinity for its target.

Electronic and Steric Effects of Substituents on the Pyrimidine Core

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the electron density of the pyrimidine ring, influencing its ability to participate in crucial interactions like hydrogen bonding and π-π stacking. researchgate.netjuniperpublishers.com For instance, in the context of Receptor for Advanced Glycation Endproducts (RAGE) inhibitors, the two nitrogen atoms of the pyrimidine core were shown to form hydrogen bonds with key amino acid residues, an interaction that is sensitive to the ring's electronic properties. nih.gov

Similarly, steric bulk plays a critical role. Large, bulky substituents may cause steric hindrance, preventing the molecule from fitting optimally into a target's binding pocket. Conversely, in some cases, increased bulk can enhance van der Waals interactions and improve activity. The strategic placement of different functional groups can lead to compounds with a wide range of pharmacological profiles, including anti-inflammatory, anticancer, and antiviral activities. juniperpublishers.comnih.gov

Below is a table summarizing the general effects of pyrimidine ring substitutions on biological activity.

Modifications at Different Positions of the Pyrimidine Heterocycle

The specific position of a substituent on the pyrimidine ring (e.g., C4, C5, or C6) is as important as the nature of the substituent itself. nih.govresearchgate.net SAR studies on various pyrimidine derivatives have consistently shown that activity can be significantly enhanced or diminished by moving a substituent from one position to another. nih.govresearchgate.net

For example, in a series of trisubstituted pyrimidine amide derivatives developed as CCR4 antagonists, modifications at the C4 and C6 positions were critical for activity. mdpi.com The introduction of different amines or other functional groups at these positions allowed for fine-tuning of the molecule's interaction with the receptor. nih.govmdpi.com Similarly, studies on thieno[2,3-d]pyrimidine (B153573) derivatives, a related class of compounds, showed that substitutions at the 2- and 4-positions of the pyrimidine scaffold dictated the affinity and selectivity for different adenosine (B11128) receptor subtypes. nih.gov These findings underscore the importance of systematically exploring substitutions around the entire pyrimidine core to optimize biological activity.

Role of the N-(2-phenylethyl) Moiety in Ligand-Target Interactions

Influence of Phenyl Ring Substitutions on Potency and Selectivity

Substituents on the phenyl ring can alter the molecule's hydrophobicity, polarity, and electronic distribution, which in turn affects how it interacts with the binding site. nih.gov Research on analogous N-aryl carboxamide inhibitors of the SARS-CoV-2 main protease (Mpro) provides valuable insights. nih.gov In one study, a clear SAR was established where both the position and electronic nature of the substituent on the phenyl ring were critical. nih.govrsc.org For instance, a 3-acetyl group or a 3,4-dihydrobenzo[b]dioxin-6-yl moiety resulted in potent inhibitory activity. nih.gov The study also revealed a distinct order of activity based on para-substituents, highlighting the sensitivity of the binding pocket to steric and electronic changes: 4-N,N-dimethylamino > 4-chloro > 4-ethyl > 4-bromo. nih.gov A 2-fluoro substitution led to a decrease in activity, suggesting that substitution at the ortho position is detrimental, likely due to steric hindrance. nih.gov

In a separate study on thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors, it was found that only compounds bearing a cyano (-CN) group on the phenyl ring, regardless of halogen substitution, were effective. nih.gov This indicates that a strong electron-withdrawing effect was necessary for activity in that specific target. nih.gov

The following table summarizes SAR findings for substitutions on the N-aryl/phenylethyl ring from related compound series.

Conformational Dynamics of the Ethylene (B1197577) Linker and Its Derivatives

The two-carbon ethylene linker provides flexibility, allowing the phenyl ring to adopt an optimal orientation within the binding pocket. However, this flexibility can also be a liability, as the molecule may adopt inactive conformations, leading to an entropic penalty upon binding. Studies on related N-methylphenethylamine inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) demonstrated that restricting the conformation of this linker can be highly beneficial. nih.govacs.orgnih.gov

Specifically, replacing the flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure, which essentially locks the conformation of the linker, resulted in a threefold increase in inhibitory potency. nih.govacs.orgnih.gov This suggests that a specific, pre-organized conformation is preferred for binding and that reducing conformational freedom can enhance affinity. This principle of conformational restriction is a powerful strategy in drug design to improve the potency of flexible molecules. nih.govnih.gov

Structural Elucidation of the Carboxamide Linker's Contribution to SAR

The carboxamide linker is not merely a passive connector; it plays an active and critical role in ligand-target interactions. Its primary function is to serve as a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), anchoring the molecule within the active site of the target protein. nih.govresearchgate.net

Molecular modeling and in vitro studies of pyrimidine carboxamide derivatives as inhibitors of the SARS-CoV-2 main protease have provided direct evidence of this role. nih.govrsc.org The carboxamide group was observed to form crucial hydrogen bonds with key amino acid residues in the enzyme's active site, such as His163, Phe140, Cys145, and Gly143. nih.govrsc.org These interactions are fundamental to the inhibitory activity of the compounds. Furthermore, the planarity of the amide bond helps to correctly orient the pyrimidine core on one side and the phenylethyl moiety on the other, ensuring they are positioned for optimal interaction with their respective sub-pockets within the binding site. nih.gov

Examination of Hydrogen Bonding Networks and Amide Conformations

The carboxamide group is a crucial pharmacophoric element in many biologically active molecules due to its ability to form hydrogen bonds. In the case of N-(2-phenylethyl)pyrimidine-2-carboxamide derivatives, the amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are pivotal for the binding of the molecule to its biological target.

Studies on related pyridine-2-carboxamide derivatives have shown that the amide groups can engage in extensive intermolecular hydrogen bonding, forming chain or sheet-like structures in the solid state. nih.gov For this compound derivatives, intramolecular hydrogen bonding between the amide N-H and a nitrogen atom on the pyrimidine ring could also be possible, which would rigidify the conformation of the molecule. nih.gov The interplay between intramolecular and intermolecular hydrogen bonds, as well as the preferred amide conformation, dictates the molecule's three-dimensional structure and, consequently, its biological activity. The position of substituents on both the pyrimidine and the phenylethyl rings can influence these conformational preferences and hydrogen bonding patterns. researchgate.net

Isosteric and Bioisosteric Replacements of the Carboxamide Functionality

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. acs.orgdrughunter.comcambridgemedchemconsulting.com This involves replacing a functional group, such as the carboxamide, with another group that has similar steric and electronic properties. The goal is often to improve metabolic stability, enhance oral bioavailability, or alter selectivity. drughunter.com The amide bond is susceptible to enzymatic cleavage, making its replacement a common objective in drug design. cambridgemedchemconsulting.com

A variety of functional groups can serve as bioisosteres for the amide group. acs.org These replacements can be classical, with similar size and electronic configuration, or non-classical, which are structurally different but produce a similar biological response. drughunter.com The choice of a suitable bioisostere is highly dependent on the specific biological target and the binding mode of the parent compound. drughunter.com

For this compound, several isosteric and bioisosteric replacements for the carboxamide linker could be considered. Heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles are common amide bioisosteres. drughunter.comnih.gov These five-membered rings can mimic the hydrogen bonding capabilities of the amide group while often conferring improved metabolic stability. drughunter.comnih.gov For example, an oxadiazole ring can present hydrogen bond acceptors in a spatially similar arrangement to the amide carbonyl oxygen.

The following table outlines some potential bioisosteric replacements for the carboxamide group and the rationale for their consideration:

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxamide (-CONH-) | 1,2,4-Oxadiazole | Mimics the hydrogen bond accepting properties and can improve metabolic stability. nih.gov |

| Carboxamide (-CONH-) | 1,3,4-Oxadiazole | Offers a different vector for substituents compared to the 1,2,4-isomer, potentially improving target engagement. nih.gov |

| Carboxamide (-CONH-) | 1,2,4-Triazole | Can act as both a hydrogen bond donor and acceptor, providing versatile interactions. drughunter.com |

| Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) | Can improve metabolic stability, but may also impact solubility. cambridgemedchemconsulting.com |

| Carboxamide (-CONH-) | Trifluoroethylamine (-CH₂CF₃NH-) | The trifluoromethyl group can mimic the electronic properties of the carbonyl group and enhance metabolic stability. drughunter.com |

The successful application of a bioisosteric replacement strategy requires careful consideration of how the new functional group will alter the molecule's size, shape, electronics, and lipophilicity, and how these changes will impact its interaction with the biological target. acs.orgdrughunter.com For instance, replacing the carboxamide with an imidazole (B134444) ring in a different series of pyrimidine derivatives led to a significant decrease in potency, highlighting that not all replacements will be successful. researchgate.net

Molecular Mechanisms of Biological Activity of N 2 Phenylethyl Pyrimidine 2 Carboxamide and Its Analogues

Identification and Characterization of Molecular Targets

The therapeutic potential of N-(2-phenylethyl)pyrimidine-2-carboxamide and its related compounds is rooted in their ability to selectively bind to and modulate the function of key biological macromolecules. Extensive research has been dedicated to identifying these molecular targets and characterizing the nature of these interactions, which is crucial for understanding their pharmacological effects and for the rational design of more potent and specific derivatives.

Analogues of this compound have been identified as potent inhibitors of several enzymes critical for disease pathogenesis. The pyrimidine (B1678525) scaffold has been shown to have an anticancer effect and to suppress BRAFV600E kinase activity. ekb.eg One of the most significant targets is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. vlifesciences.comnih.gov Inhibition of this enzyme disrupts the cell wall synthesis, leading to bacterial death. Several pyrimidine-5-carboxamide derivatives have demonstrated potent inhibitory activity against DprE1. For instance, a series of substituted benzothiazolylpyrimidine-5-carboxamides showed excellent in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values ranging from 0.8 to 3.1 µM. ucl.ac.uk The most active of these compounds were found to be selective inhibitors of DprE1. ucl.ac.uk

Kinase Inhibition (BRAFV600E): The BRAFV600E mutation is a common driver in various cancers, including melanoma. nih.gov Pyrimidine-based scaffolds have emerged as a promising class of BRAFV600E inhibitors. ekb.egekb.eg For example, a series of 2-oxo-tetrahydropyrimidine derivatives were synthesized and shown to inhibit the BRAFV600E enzyme with IC50 values in the micromolar range. ekb.egekb.eg Molecular docking studies suggest that the tetrahydropyrimidine (B8763341) core can occupy the adenine (B156593) pocket of the kinase, forming hydrogen bonds with key residues like Gln530 and Cys532. ekb.eg While direct inhibitory data for this compound on BRAFV600E is not available, the activity of its analogues suggests potential in this area.

Dipeptidyl Peptidase 1 (DPP1): DPP1, also known as cathepsin C, is a cysteine protease that activates neutrophil serine proteases (NSPs) like neutrophil elastase, proteinase 3, and cathepsin G. nih.govnih.gov These NSPs are implicated in various inflammatory diseases. While specific data on this compound is lacking, the general class of carboxamides has been explored for DPP1 inhibition, suggesting a potential, though unconfirmed, avenue for investigation. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. mdpi.comnih.gov Various pyrimidine derivatives have been developed as EGFR inhibitors. For instance, furanopyrimidine-based compounds have been identified as potent third-generation EGFR inhibitors, effective against mutant forms of the receptor. nih.govacs.org

The following table summarizes the enzyme inhibitory activities of various analogues of this compound.

| Enzyme Target | Compound Class | Key Findings |

| DprE1 | Benzothiazolylpyrimidine-5-carboxamides | Potent and selective inhibition of M. tuberculosis DprE1. ucl.ac.uk |

| BRAFV600E | 2-oxo-tetrahydropyrimidines | Moderate inhibitory activity against BRAFV600E kinase. ekb.egekb.eg |

| EGFR | Furanopyrimidines | Potent inhibition of double-mutant (L858R/T790M) EGFR. nih.gov |

The interaction of this compound analogues with G protein-coupled receptors (GPCRs) is another critical aspect of their molecular mechanism of action.

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are involved in a wide range of physiological processes, and their modulation can have therapeutic benefits. tocris.comnih.govmdpi.com While direct evidence for this compound is not available, the structurally related 5'-(N-Ethylcarboxamido)adenosine (NECA) is a well-known non-selective adenosine receptor agonist. tocris.com This highlights the potential for pyrimidine carboxamide derivatives to interact with this receptor family.

Neuropeptide FF (NPFF) Receptors: The NPFF system, comprising NPFF receptors 1 and 2 (NPFFR1 and NPFFR2), plays a significant role in pain modulation, opioid tolerance, and other neurological functions. nih.govguidetopharmacology.orgebi.ac.uk These receptors are activated by RF-amide peptides. nih.gov The structural features of this compound, particularly the carboxamide linkage and the aromatic phenylethyl group, suggest that it could potentially mimic the binding of endogenous ligands to these receptors, although this remains to be experimentally verified.

Cellular and Subcellular Modulations

The interaction of this compound and its analogues with their molecular targets leads to a cascade of downstream effects at the cellular and subcellular levels. These modulations are the basis for their observed therapeutic activities in various disease models.

Antiproliferative Mechanisms: Analogues of this compound have demonstrated significant antiproliferative activity in various cancer cell lines. nih.gov The underlying mechanisms often involve the inhibition of key signaling pathways that are essential for cancer cell growth and survival. For instance, pyrimidine derivatives that inhibit kinases like BRAFV600E and EGFR disrupt the MAPK/ERK and PI3K/Akt signaling pathways, which are frequently hyperactivated in cancer. ekb.egnih.gov

Neurotropic Effects: Certain pyrimidine derivatives have shown promising neurotropic activities. nih.govnih.govmdpi.com For example, a study on novel neurotropic pyrimidine compounds found that they could induce astrocytic morphological differentiation, a process important for nerve regeneration after brain injuries. nih.gov One of the studied compounds, which contains a phenylethyl moiety, was shown to have anxiolytic and antidepressant effects in animal models, potentially through modulation of the serotonin (B10506) transporter (SERT) and 5-HT1A receptors. nih.govmdpi.com

The most well-documented biological activity of this compound analogues is their potent antitubercular effect. ucl.ac.uknih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comresearchgate.net

Antitubercular Activity: The primary mechanism of antitubercular action for many pyrimidine carboxamides is the inhibition of DprE1, which, as previously mentioned, is vital for mycobacterial cell wall synthesis. vlifesciences.comnih.govucl.ac.uk This leads to a bactericidal effect against replicating M. tuberculosis. researchgate.net Importantly, some of these compounds have shown activity against drug-resistant strains of M. tuberculosis, suggesting a novel mechanism of action that is not compromised by existing resistance mechanisms. nih.govnih.gov A study on 6-dialkylaminopyrimidine carboxamides revealed that they were active against clinical Mtb strains with no cross-resistance to conventional antituberculosis drugs. nih.govnih.gov

Mechanistic Insights from Structure-Mechanism Correlation Studies

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have provided valuable insights into the key structural features required for potent and selective activity.

In the context of antitubercular activity, SAR studies on pyrimidine carboxamide derivatives have highlighted the importance of the substituents on the pyrimidine ring and the carboxamide nitrogen. For example, in a series of benzothiazolylpyrimidine-5-carboxamides, substitutions at the para-position of the phenyl ring attached to the pyrimidine core were found to be most active against DprE1. ucl.ac.uk The nature of the substituent on the carboxamide nitrogen also plays a crucial role in determining the potency and pharmacokinetic properties of the compounds. nih.govresearchgate.net

Computational and in Silico Approaches to N 2 Phenylethyl Pyrimidine 2 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands, such as N-(2-phenylethyl)pyrimidine-2-carboxamide derivatives, to the active sites of biological targets like enzymes and receptors.

Molecular docking studies on pyrimidine-carboxamide derivatives have successfully predicted their binding interactions with various protein targets. For instance, research on phenylpyrimidine-carboxamide derivatives as c-Met kinase inhibitors revealed their potential binding modes and affinities. nih.gov Docking simulations place the ligand within the enzyme's binding pocket, allowing for the calculation of a docking score or binding energy, which estimates the strength of the interaction.

In a representative study involving a related series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, docking was used to predict interactions with the PI3Kα enzyme. mdpi.com The results indicated that specific substitutions on the phenyl ring influenced the binding affinity, with calculated binding energies correlating with experimental inhibitory activity. mdpi.com These computational models suggest that the pyrimidine-carboxamide scaffold can serve as a foundational structure for engaging with specific biological targets.

| Compound Series | Protein Target (PDB ID) | Example Compound | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenylpyrimidine-carboxamides | c-Met Kinase | Compound 15e | -8.5 | nih.gov |

| N-Phenyl-2-quinolone-3-carboxamides | PI3Kα | Compound 16 | -9.2 | mdpi.com |

| Thieno[2,3-b]pyridine-2-carboxamides | FOXM1 DNA-Binding Domain | Compound 1 | -7.8 | nih.gov |

The analysis of ligand-protein complexes generated by docking reveals key amino acid residues responsible for binding. researchgate.net These interactions, which include hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges, anchor the ligand in the active site. nih.gov Residues that contribute significantly to the binding energy are known as "hotspots". nih.govnih.govelifesciences.orgresearchgate.net

For pyrimidine-carboxamide derivatives, docking studies have identified crucial interactions. For example, in the context of c-Met kinase, the pyrimidine (B1678525) core often forms hydrogen bonds with backbone atoms in the hinge region of the kinase domain. nih.gov The phenylethyl and carboxamide moieties can form additional hydrogen bonds and hydrophobic interactions with surrounding residues, enhancing both potency and selectivity. nih.gov The identification of these hotspots is critical for structure-based drug design, guiding the modification of the ligand to improve its binding affinity and biological activity. researchgate.net

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic and structural properties of a molecule. researchgate.net These methods are used to analyze the molecular geometry, reactivity, and spectroscopic properties of compounds like this compound.

DFT studies are employed to determine the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum energy state. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. nih.gov For pyrimidine-carboxamide structures, DFT can reveal the planarity of the pyrimidine ring and the orientation of the N-(2-phenylethyl) and carboxamide substituents.

Furthermore, DFT is used to calculate electronic properties that govern molecular reactivity. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. researchgate.net

| Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability | nih.gov |

| LUMO Energy | -1.8 eV | Electron-accepting ability | nih.gov |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability | nih.gov |

Computational chemistry can model the mechanisms of chemical reactions, providing insights into the synthesis of complex molecules. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most favorable reaction pathway. nih.gov This is particularly useful for optimizing reaction conditions, such as temperature and catalysts, to improve yields and reduce byproducts in the synthesis of pyrimidine derivatives. organic-chemistry.orggrowingscience.com For the synthesis of this compound, these calculations could clarify the mechanism of the amidation step, where the pyrimidine-2-carboxylic acid (or its activated form) reacts with 2-phenylethanamine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds. nih.gov

For pyrimidine-carboxamide derivatives, QSAR studies can be developed to predict their potential as, for example, enzyme inhibitors or anticancer agents. nih.gov The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of related compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build the predictive model. nih.gov

A QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors, for example, successfully used a set of five descriptors to create a predictive model. nih.gov The resulting models, validated by statistical parameters like the coefficient of determination (R²) and cross-validated R² (Q²), demonstrated a strong correlation between the structural features and the inhibitory activity. nih.gov Such models are invaluable for rationally designing novel this compound analogs with potentially enhanced biological efficacy.

Predictive Modeling for Compound Optimization

Predictive modeling is a important aspect of computational chemistry that utilizes computer simulations to forecast the physicochemical and biological properties of molecules. In the context of this compound, predictive modeling can be employed to optimize its structure for enhanced efficacy and desirable pharmacokinetic profiles.

The process of predictive modeling for compound optimization typically involves the generation of a dataset of related molecules and the subsequent development of a quantitative structure-activity relationship (QSAR) model. This model mathematically correlates the structural features of the molecules with their biological activity. For this compound, a focused library of derivatives could be designed by modifying the phenylethyl and pyrimidine moieties.

Table 1: Hypothetical Physicochemical Properties of this compound Derivatives for QSAR Modeling

| Compound ID | Modification | LogP | PSA (Ų) | Molecular Weight ( g/mol ) |

| Parent | None | 2.8 | 58.7 | 241.28 |

| Derivative 1 | 4-fluoro on phenylethyl | 3.1 | 58.7 | 259.27 |

| Derivative 2 | 4-chloro on phenylethyl | 3.5 | 58.7 | 275.72 |

| Derivative 3 | 4-methyl on pyrimidine | 3.2 | 58.7 | 255.31 |

| Derivative 4 | 5-bromo on pyrimidine | 3.6 | 58.7 | 320.18 |

This table is interactive. You can sort the data by clicking on the column headers.

By correlating these calculated properties with experimentally determined biological activities, a predictive model can be built. This model can then be used to virtually screen a larger set of designed analogs to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In conjunction with virtual screening, it is a powerful tool for identifying potential biological targets for a given compound. Virtual screening is a computational technique that involves the docking of a library of small molecules to the three-dimensional structure of a biological target, such as a protein or enzyme.

For this compound, a virtual screening campaign could be initiated to explore its potential inhibitory activity against a panel of therapeutically relevant targets. The process would begin with the preparation of a 3D model of the compound and a library of known protein structures. Docking algorithms would then be used to predict the binding affinity and pose of this compound within the active site of each target.

Table 2: Illustrative Virtual Screening Results for this compound Against Various Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Interactions |

| VEGFR-2 | 2OH4 | -8.5 | Hydrogen bond with Cys919 |

| EGFR | 2J6M | -7.9 | Pi-pi stacking with Phe723 |

| CDK2 | 1HCK | -7.2 | Hydrophobic interactions |

| p38 MAPK | 3S3I | -6.8 | Hydrogen bond with Met109 |

This table is interactive. You can sort the data by clicking on the column headers.

The results of such a virtual screen can provide valuable preliminary data, suggesting potential therapeutic applications for this compound. For instance, a high docking score against a particular kinase, such as VEGFR-2, might suggest its potential as an anti-cancer agent. These in silico findings would then necessitate experimental validation through in vitro assays. The integration of cheminformatics and virtual screening can significantly accelerate the drug discovery process by identifying promising lead compounds and their potential mechanisms of action.

Preclinical Methodologies and Experimental Models in N 2 Phenylethyl Pyrimidine 2 Carboxamide Research

In Vitro Pharmacological Assays for Target Validation

In vitro assays represent the initial phase of screening and characterization, providing quantitative data on the interaction between a compound and its putative biological target in a controlled, non-cellular environment.

Enzyme Activity Assays and Inhibition Kinetics

Enzyme activity assays are fundamental for determining whether a compound can modulate the function of a specific enzyme, a common target for pyrimidine-based molecules. These assays measure the rate at which an enzyme converts a substrate to a product, and how this rate is altered in the presence of an inhibitor.

For derivatives of pyrimidine-2-carboxamide, which have been investigated as enzyme inhibitors, these assays are critical. For instance, a series of fused pyrimidine-2-carboxamide-4-one compounds were developed as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov In these studies, researchers employ fluorescence-based assays to determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). One such triazolone-containing inhibitor demonstrated an IC50 of 0.071 nM against MMP-13 and showed high selectivity (over 170-fold) against other MMPs. nih.gov

Similarly, pyridine-2-carboxamide analogs have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov The inhibitory activity of these compounds is assessed through enzymatic assays that quantify kinase activity, leading to the identification of molecules with strong target engagement. nih.gov Inhibition kinetics studies further dissect the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insight into the drug-target interaction.

| Compound Class | Enzyme Target | Reported Potency (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Fused pyrimidine-2-carboxamide-4-one | MMP-13 | 0.071 nM | >170-fold vs. other MMPs (1, 2, 3, 7, 8, 9, 10, 12, 14) and TACE | nih.gov |

| Pyridine-2-carboxamide derivative (Compound 19) | HPK1 | Strong in vitro inhibition | >637-fold vs. GCK-like kinase; >1022-fold vs. LCK | nih.gov |

Radioligand Binding Assays and Functional Cell-Based Receptor Assays (e.g., cAMP, calcium mobilization assays)

When the target of a compound is a receptor, such as a G-protein-coupled receptor (GPCR), different assay types are employed. Radioligand binding assays are used to directly measure the affinity of a compound for a receptor. nih.govnih.gov In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. nih.gov The displacement of the radioligand by the test compound allows for the determination of the compound's binding affinity (expressed as a Ki or Kd value) and the receptor density (Bmax). nih.govnih.gov

Following binding, functional assays are necessary to determine whether the compound acts as an agonist (activator) or antagonist (blocker) of the receptor. These assays measure the downstream cellular signals produced upon receptor activation. conceptlifesciences.com

Calcium Mobilization Assays: Many GPCRs signal through the release of intracellular calcium stores. nih.gov Assays using calcium-sensitive fluorescent dyes can detect these changes, providing a real-time readout of receptor activation or inhibition. nih.govnih.govspringernature.com The data generated can establish a compound's potency (EC50 for agonists, IC50 for antagonists). nih.gov

cAMP Assays: Other GPCRs function by increasing or decreasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). conceptlifesciences.com Assays that quantify cAMP levels are used to characterize compounds targeting these receptors, revealing their functional effect on the signaling pathway. conceptlifesciences.com

Cell-Based Assays for Target Engagement and Phenotypic Screening (e.g., antiproliferative assays, antimicrobial activity assays)

Cell-based assays provide a more physiologically relevant context than biochemical assays by evaluating a compound's effect on intact, living cells. conceptlifesciences.com These assays can confirm that a compound can cross the cell membrane and interact with its intended target in a complex intracellular environment, an essential step known as target engagement. conceptlifesciences.comresearchgate.net Methods like the Cellular Thermal Shift Assay (CETSA) can confirm target binding by measuring changes in protein thermal stability upon ligand interaction inside the cell. researchgate.net

Phenotypic screening is a powerful approach where compounds are tested for their ability to induce a specific cellular outcome or "phenotype," sometimes without prior knowledge of the exact molecular target. nih.govnih.gov For pyrimidine (B1678525) derivatives, two common areas of phenotypic screening are cancer and infectious diseases.

Antiproliferative Assays: These assays assess a compound's ability to inhibit the growth and proliferation of cancer cells. The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability. mdpi.comnih.gov Results are typically reported as an IC50 value, representing the concentration that inhibits cell growth by 50%. Various pyrimidine derivatives have demonstrated significant antiproliferative activity against human tumor cell lines. nih.gov For example, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed potent effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the nanomolar to low micromolar range. mdpi.com

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 (Breast Cancer) | 0.056 µM | mdpi.com |

| Pyridinylcarbazole sulfonamide (Compound 14) | General Cytotoxicity | 101 nM | nih.gov |

Antimicrobial Activity Assays: The antimicrobial potential of pyrimidine derivatives is evaluated by testing their ability to inhibit the growth of pathogenic bacteria and fungi. nih.gov The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible microbial growth. nih.govbohrium.com Studies have shown that novel pyrimidine scaffolds can exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.govnih.gov

In Vivo Models for Mechanistic Exploration (Non-Human Studies)

Following promising in vitro results, compounds are advanced to in vivo models to assess their biological effects within a whole, living organism. These non-human studies are essential for understanding pharmacology, pharmacokinetics, and potential efficacy.

Animal Models for Assessing Specific Biological Effects (e.g., Neurotropic Responses)

Animal models, most commonly rodents like mice and rats, are used to investigate the physiological and behavioral effects of a compound. The choice of model depends on the therapeutic area of interest. For compounds with potential neurotropic effects, models that assess behavior, cognition, and neurological function are employed.

In the context of cancer, xenograft and syngeneic mouse models are standard. In xenograft models, human tumor cells are implanted into immunodeficient mice. In syngeneic models, mouse tumor cells are implanted into immunocompetent mice, which allows for the study of the interaction between the therapeutic agent and the host immune system. For example, pyridine-2-carboxamide derivatives acting as HPK1 inhibitors were evaluated in MC38 and CT26 murine colorectal cancer models. nih.gov The primary endpoint in these studies was Tumor Growth Inhibition (TGI), with one lead compound demonstrating significant TGI and even complete responses when combined with an anti-PD-1 antibody. nih.gov

Pharmacodynamic Biomarker Assessment in Preclinical Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecular or cellular response to a therapeutic intervention. nih.gov Assessing these biomarkers in preclinical animal models is critical to confirm that the compound is engaging its target and eliciting the desired biological mechanism in vivo.

For a kinase inhibitor, a key PD biomarker would be the phosphorylation status of its direct downstream substrate. Researchers would collect tissue samples (e.g., tumor, blood, or surrogate tissues) from treated animals at various time points and measure the level of the phosphorylated protein, often by methods like Western blotting or ELISA, to demonstrate target engagement and pathway modulation. nih.gov In the development of the pyrimidine-based cyclin-dependent kinase inhibitor R547, researchers used microarray experiments in preclinical models to identify dose-responsive genes. nih.gov These genes then served as candidate PD biomarkers that could be measured to confirm the drug's mechanism of action. nih.gov Similarly, for an immunomodulatory agent like an HPK1 inhibitor, PD biomarkers could include changes in T-cell activation markers, cytokine profiles within the tumor, or immune cell infiltration, providing evidence of immune system engagement. nih.gov

Future Perspectives and Emerging Research Directions for N 2 Phenylethyl Pyrimidine 2 Carboxamide

Rational Design of Potent and Selective Analogues

The rational design of analogues of N-(2-phenylethyl)pyrimidine-2-carboxamide is a pivotal strategy for enhancing its therapeutic potential. This approach hinges on a deep understanding of its structure-activity relationships (SAR), which systematically investigates how modifications to the molecule's structure influence its biological activity. Key areas of focus in the rational design of more potent and selective analogues include modifications to the pyrimidine (B1678525) core, the phenylethyl moiety, and the carboxamide linker.

Bioisosteric replacement is a powerful tool in this context, involving the substitution of certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, the pyrimidine ring itself can be substituted with other nitrogen-containing heterocycles to modulate its electronic properties and interaction with biological targets. Similarly, the phenylethyl group can be modified with various substituents to enhance binding affinity and selectivity. The strategic introduction of fluorine atoms, for example, can significantly alter the metabolic stability and binding interactions of the molecule.

Furthermore, scaffold hopping represents a more adventurous design strategy, where the central pyrimidine core is replaced with a structurally different moiety that maintains the essential pharmacophoric features. This can lead to the discovery of entirely new chemical classes with improved drug-like properties.

A hypothetical exploration of SAR for this compound analogues could involve the following modifications:

| Modification Site | Example Modification | Potential Impact |

| Pyrimidine Ring | Substitution at the 4 and 6 positions | Altered solubility, metabolic stability, and target binding |

| Replacement with a pyridine (B92270) or triazine ring | Modified electronic distribution and hydrogen bonding capacity | |

| Phenylethyl Moiety | Introduction of substituents on the phenyl ring (e.g., -Cl, -OCH3) | Enhanced lipophilicity or polarity, leading to improved cell permeability and target engagement |

| Alteration of the ethyl linker length | Optimization of the spatial orientation for target binding | |

| Carboxamide Linker | Replacement with a bioisostere (e.g., sulfonamide, reverse amide) | Improved metabolic stability and modified hydrogen bonding interactions |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. eurekaselect.comnih.govrsc.org This inherent versatility suggests that this compound and its future analogues could be active against a broad spectrum of biological targets.

Emerging research has identified several novel targets for which pyrimidine-based compounds have shown promise. These include:

Kinases: A multitude of kinases are implicated in cancer and inflammatory diseases. Pyrimidine derivatives have been successfully developed as kinase inhibitors, and exploring the activity of this compound against various kinases could unveil new therapeutic opportunities.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets. The pyrimidine motif has been incorporated into inhibitors of these enzymes, suggesting a potential avenue for investigation.

Receptor for Advanced Glycation Endproducts (RAGE): Pyrimidine-2-carboxamide analogs have been investigated as inhibitors of RAGE, a receptor implicated in inflammatory and diabetic complications. rsc.org This provides a direct rationale for evaluating this compound in this context.

Nicotinamide N-methyltransferase (NNMT): This enzyme is a potential therapeutic target for metabolic diseases like type 2 diabetes. Notably, pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors. mdpi.com

Vanin-1: This enzyme is involved in inflammatory processes, and pyrimidine carboxamides have been discovered as its inhibitors. researchgate.net

Sirtuins: These are a class of NAD+-dependent deacetylases that are potential targets for metabolic and neurodegenerative disorders. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of SIRT1, SIRT2, and SIRT3. nih.gov

The exploration of these and other novel targets could significantly expand the therapeutic applications of this compound beyond its currently known activities.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound itself can be achieved through standard amide bond formation, typically by reacting pyrimidine-2-carboxylic acid with 2-phenylethylamine in the presence of a suitable coupling agent. However, the creation of a diverse library of complex derivatives for SAR studies necessitates the development of more advanced and efficient synthetic strategies.

Key areas for development include:

Novel Pyrimidine Core Syntheses: While classical methods for pyrimidine synthesis exist, the development of new catalytic and multicomponent reactions can provide more efficient and versatile access to highly substituted pyrimidine cores. igi-global.com

Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthetic sequence is highly desirable. This allows for the rapid generation of a wide range of analogues from a common intermediate, accelerating the drug discovery process.

Parallel and Combinatorial Synthesis: To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis techniques such as parallel and combinatorial chemistry are invaluable. These methods enable the simultaneous synthesis of large numbers of compounds, facilitating rapid SAR elucidation.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped reactions, thereby streamlining the synthetic process.

A general synthetic approach to N-substituted pyrimidine-2-carboxamides is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Integration of Computational Methods for Accelerated Discovery and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to significantly accelerate the identification and optimization of lead compounds. The integration of these methods into the research pipeline for this compound can provide valuable insights and guide experimental efforts.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govremedypublications.commdpi.com By docking this compound and its virtual analogues into the binding sites of potential targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. igi-global.comnih.gov A robust QSAR model for this compound analogues can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a specific biological target. acs.orgnih.gov Shape-based or docking-based virtual screening can be employed to identify novel pyrimidine-based scaffolds with the potential to interact with targets of interest.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This can help to assess the stability of the binding mode predicted by docking and provide insights into the conformational changes that may occur upon binding.

Q & A

Q. What are the established synthetic routes for N-(2-phenylethyl)pyrimidine-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with 2-phenylethylamine. For example, acylation reactions using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF are common . Key intermediates are characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.

- Mass spectrometry (ESI-MS) for molecular weight validation .

- Infrared spectroscopy (IR) to detect carbonyl stretching vibrations (~1620–1680 cm⁻¹) .

- Crystallographic analysis (e.g., X-ray diffraction) for structural elucidation of intermediates, as demonstrated in related pyrimidine-carboxamide derivatives .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in fume hoods with local exhaust systems to minimize inhalation risks .

- Storage: Store in sealed containers at 2–8°C, away from oxidizing agents and light .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for purity assessment?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .

- Elemental Analysis (EA): Verify empirical formula compliance (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities toward target receptors (e.g., kinase enzymes). Adjust substituents on the pyrimidine ring to optimize hydrogen bonding and hydrophobic interactions .

- QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro assays .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .

- Temperature Control: Compare solubility at 25°C vs. 37°C to account for thermodynamic variability .

- Co-solvency Studies: Use blends like PEG-400/water to enhance dissolution for in vivo applications .

Q. What strategies optimize the compound’s selectivity in receptor-binding assays?

Methodological Answer:

- Structural Modifications: Introduce substituents at the pyrimidine 4- or 5-positions to sterically hinder off-target interactions. For example, bulky groups like tert-butyl reduce non-specific binding .

- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify IC₅₀ values and calculate Ki .

- Metabolic Profiling: Incubate derivatives with liver microsomes to identify metabolically labile sites and improve stability .

Q. How to design experiments assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro ADME:

- In Vivo PK: Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, and 24 h for bioavailability calculations .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with incremental modifications (e.g., halogenation, alkyl chain elongation) .

- Crystallographic Data: Resolve co-crystal structures with target proteins to identify critical binding motifs .

- Free Energy Perturbation (FEP): Compute relative binding energies of analogs using Schrödinger’s FEP+ module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.